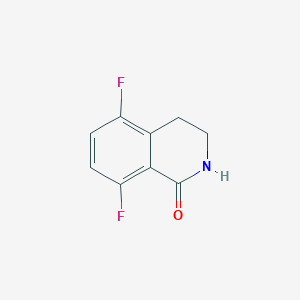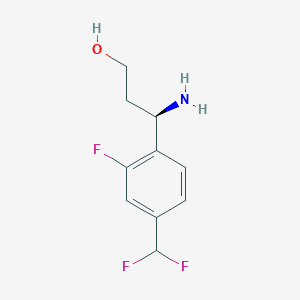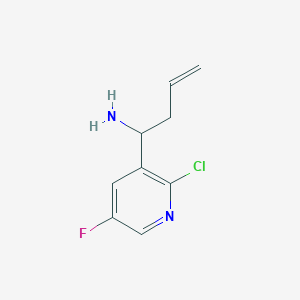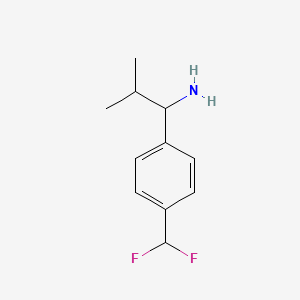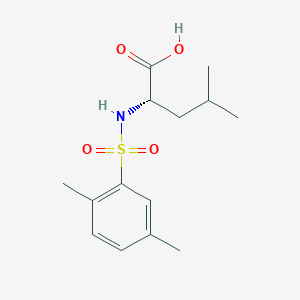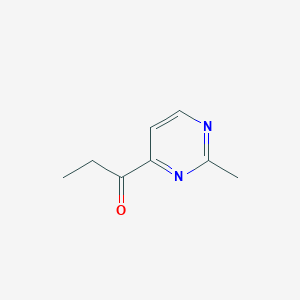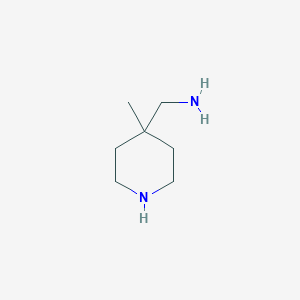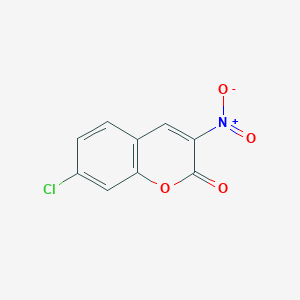![molecular formula C9H5BrN2S B13118260 2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-11-9](/img/structure/B13118260.png)
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzothiazole ring and an acetonitrile group attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzenethiol with bromine to form 2-bromobenzenethiol, which is then cyclized with cyanogen bromide to yield 2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Benzothiazole derivatives have shown promise as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile is not fully understood. benzothiazole derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities. For example, some benzothiazole derivatives inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile
- 2-(7-Fluorobenzo[d]thiazol-2-yl)acetonitrile
- 2-(7-Iodobenzo[d]thiazol-2-yl)acetonitrile
Uniqueness
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
157764-11-9 |
|---|---|
Molekularformel |
C9H5BrN2S |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-(7-bromo-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2 |
InChI-Schlüssel |
NAGSOVGPDUWYBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)

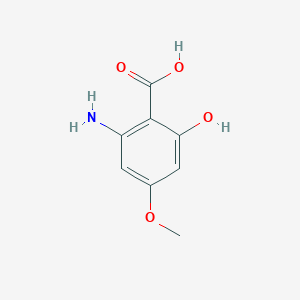
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
